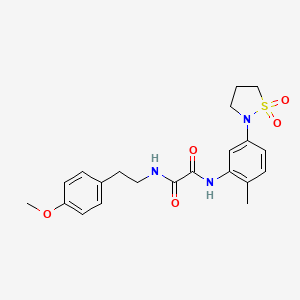
2,2-Difluorocyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Difluorocyclohexan-1-ol” is a chemical compound with the molecular formula C6H10F2O . It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of “2,2-Difluorocyclohexan-1-ol” or similar compounds often involves complex chemical reactions. For instance, a study focused on the synthesis of a derivative of all-cis phenyl-2,3,5,6-tetrafluorocyclohexane, incorporating a methyl group at the benzylic position, found that the fluorination reactions of diepoxide and diol precursors were susceptible to rearrangement .
Molecular Structure Analysis
The molecular structure of “2,2-Difluorocyclohexan-1-ol” is characterized by the presence of two fluorine atoms and one hydroxyl group attached to a cyclohexane ring . The presence of fluorine atoms can significantly influence the physical and chemical properties of the molecule.
Chemical Reactions Analysis
The chemical reactions involving “2,2-Difluorocyclohexan-1-ol” or similar compounds can be complex and varied. For example, the 1,2- and 1,3-dichlorocyclohexanes each have two centers of chirality, bearing the same set of substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Difluorocyclohexan-1-ol” are influenced by its molecular structure. The presence of fluorine atoms can significantly alter these properties .
Applications De Recherche Scientifique
Conformational Preferences and Solvent Effects
- Conformational Analysis : 2,2-Difluorocyclohexan-1-ol has been studied for its conformational preferences. In a study focusing on 1,2-difluorocyclohexane, the conformational preference was explored using NMR spectroscopy and computational methods. The findings highlighted the impact of solvent on the energy states of different conformers (Wiberg et al., 2005).
Spectroscopy and Isomerization
- Fluorine NMR Spectroscopy : The rate of conformational isomerization of 1,1-difluorocyclohexane was determined through a detailed analysis of Fluorine NMR spectra. This study provides insights into the structural dynamics of closely related difluorocyclohexanes (Jonas et al., 1965).
Chemical Reactions and Catalysis
- Epoxidation Mechanism : Research on the epoxidation of 2-cyclohexen-1-ol, a compound structurally similar to 2,2-difluorocyclohexan-1-ol, provides insights into the reaction mechanisms and selectivity. These findings can inform the understanding of reactions involving 2,2-difluorocyclohexan-1-ol (Freccero et al., 2000).
Molecular Recognition and Spectroscopy
- Chiral Solvating Agent : Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a derivative of 2,2-difluorocyclohexan-1-ol, has been utilized as a chiral solvating agent for molecular recognition using NMR and fluorescence spectroscopy. This indicates potential applications in stereochemistry and enantiomeric discrimination (Khanvilkar & Bedekar, 2018).
Metabolism Studies
- Metabolic Insights : Studies on the metabolism of related difluorocyclohexanes, like 1,1-difluorocyclohexane, by rat liver microsomes have provided insights into the hydroxylation patterns and metabolic pathways. This information can be extrapolated to understand the metabolic behavior of 2,2-difluorocyclohexan-1-ol (Baker et al., 1984).
Organic Synthesis and Reactivity
- Catalytic Activation : Research involving the activation of 2-cyclohexen-1-ol for conjugate addition reactions highlights the potential for 2,2-difluorocyclohexan-1-ol in organic synthesis and catalysis (Black et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-difluorocyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5(6)9/h5,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZEFJVQNNWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

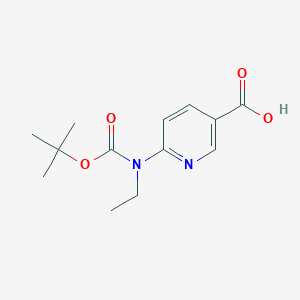
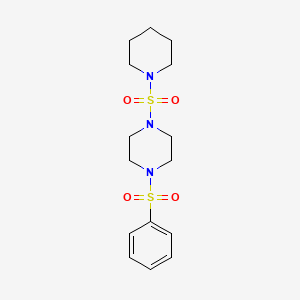
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride](/img/structure/B2667094.png)
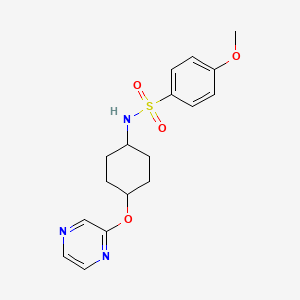

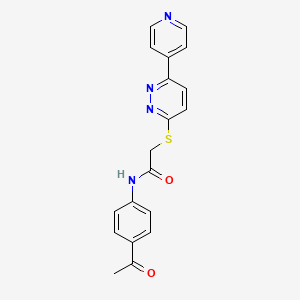

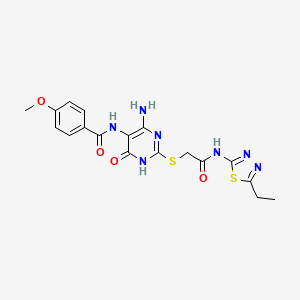

![N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide](/img/structure/B2667106.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2667107.png)
![3-(5-Benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2667108.png)
![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667109.png)
